4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433260
InChI: InChI=1S/C8H8FN/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4,8H,3,10H2
SMILES:
Molecular Formula: C8H8FN
Molecular Weight: 137.15 g/mol

4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

CAS No.:

Cat. No.: VC17433260

Molecular Formula: C8H8FN

Molecular Weight: 137.15 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine -

Specification

Molecular Formula C8H8FN
Molecular Weight 137.15 g/mol
IUPAC Name 4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine
Standard InChI InChI=1S/C8H8FN/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4,8H,3,10H2
Standard InChI Key UFLCFFLUZVTLKX-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C1C=CC(=C2)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

The core structure of 4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine consists of a bicyclo[4.2.0]octatriene system, where two rings share four common atoms. The fluorine atom occupies the 4-position, while the amine group is at the 7-position. The IUPAC name reflects this arrangement: 4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine. The (S)-enantiomer, as reported in its hydrochloride salt form, has a molecular formula of C8H9ClFN\text{C}_8\text{H}_9\text{ClFN} and a molecular weight of 173.61 g/mol .

Table 1: Key Identifiers of 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine

PropertyValueSource
CAS Number2346610-93-1 (HCl salt)
Molecular FormulaC8H9FN\text{C}_8\text{H}_9\text{FN} (base)
Molecular Weight156.16 g/mol (base)
XLogP30.4 (parent amine)
Hydrogen Bond Donors1

The parent amine (without fluorine) has a molecular weight of 119.16 g/mol, illustrating how halogenation increases steric and electronic complexity .

Stereochemical Considerations

The (S)-enantiomer’s hydrochloride salt highlights the importance of chirality in pharmacological contexts. The bicyclic system imposes rigid geometry, potentially enhancing binding specificity to biological targets . Quantum mechanical calculations predict that fluorination at the 4-position alters electron density in the aromatic system, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Stability and Reactivity

Applications in Pharmaceutical Research

Prodrug Development

The hydrochloride salt form is typical for improving pharmacokinetics. For instance, ivabradine, a bicyclic amine derivative, is marketed as a hydrochloride salt for treating chronic heart failure . This suggests potential cardiovascular applications for fluorinated analogs.

CompoundHazardsSource
4-Fluorobicyclo-octatriene-carboxylic acidH315, H319, H335
Bicyclo[4.2.0]octa-1,3,5-trien-7-amineNot classified (data limited)

Future Perspectives

Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access both enantiomers.

  • Structure-Activity Relationships: Screening fluorinated analogs against disease-relevant targets.

  • Formulation Science: Optimizing salt forms for enhanced delivery.

Regulatory Considerations

As a novel chemical entity, 4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine will require full toxicological profiling under guidelines like ICH M7. Its fluorinated structure may raise environmental concerns, necessitating biodegradation studies.

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